molecular formula C4H7N5O B560772 N-(1H-tetrazol-5-ylmethyl)-acetamide CAS No. 108723-22-4

N-(1H-tetrazol-5-ylmethyl)-acetamide

Cat. No. B560772
CAS RN: 108723-22-4
M. Wt: 141.134
InChI Key: CDGHXZMWTUPHBH-UHFFFAOYSA-N
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Description

“N-(1H-tetrazol-5-ylmethyl)-acetamide” is a compound that has been used in the synthesis of various chemical structures. It has been employed in the development of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent . This compound plays a significant role in medicinal and pharmaceutical applications .


Synthesis Analysis

The synthesis of “N-(1H-tetrazol-5-ylmethyl)-acetamide” involves a solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent. This process employs the monomer approach. The monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine is accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .


Molecular Structure Analysis

The molecular structure of “N-(1H-tetrazol-5-ylmethyl)-acetamide” is complex and involves various elements. The structure of this compound was confirmed by elemental analysis and X-ray single crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involving “N-(1H-tetrazol-5-ylmethyl)-acetamide” are complex and involve multiple steps. For instance, the synthesis of this compound involves a Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide . Other reactions include the conversion of nitriles into 5-substituted 1H-tetrazoles .

Future Directions

The future directions for “N-(1H-tetrazol-5-ylmethyl)-acetamide” could involve further exploration of its potential applications in medicinal and pharmaceutical fields. For instance, one potent tetrazole derivative, namely, 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c), could be a potential drug against epidermoid carcinoma .

properties

IUPAC Name

N-(2H-tetrazol-5-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-3(10)5-2-4-6-8-9-7-4/h2H2,1H3,(H,5,10)(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXUPAJHLLZSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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